molecular formula C18H16ClN3OS3 B11966728 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B11966728
M. Wt: 422.0 g/mol
InChI Key: KHGACHQGJRNIGI-UHFFFAOYSA-N
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Description

The compound 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide features a 1,3,4-thiadiazole core functionalized with two sulfanyl (-S-) groups. One sulfanyl group is substituted with a 4-chlorobenzyl moiety, while the other connects to an acetamide group bearing a 4-methylphenyl substituent. This structure positions it within a class of sulfur-containing heterocycles known for diverse bioactivities, including antimicrobial and enzyme inhibitory properties .

Properties

Molecular Formula

C18H16ClN3OS3

Molecular Weight

422.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H16ClN3OS3/c1-12-2-8-15(9-3-12)20-16(23)11-25-18-22-21-17(26-18)24-10-13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

KHGACHQGJRNIGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Applications

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that various derivatives of thiadiazole compounds exhibit significant cytotoxic properties against several cancer cell lines. For instance, compounds similar to 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide have shown promising results against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds range from 0.28 to 10 μg/mL, indicating their potential effectiveness as anticancer agents .
  • Mechanism of Action : The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit tubulin polymerization, disrupting the mitotic spindle formation in cancer cells. Studies utilizing molecular docking simulations have demonstrated that these compounds can effectively bind to tubulin, thereby interfering with cell division processes .

Antimicrobial Properties

  • Broad-Spectrum Antimicrobial Activity : Compounds related to This compound have been assessed for their antimicrobial properties against various pathogens. For example, derivatives have shown moderate to good activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Case Study Findings : In a study examining the antimicrobial efficacy of thiadiazole derivatives, several compounds exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL against different bacterial strains. This indicates their potential as lead compounds in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their biological activities:

Compound StructureActivity TypeIC50/ MIC Values
Thiadiazole Derivative AAnticancer0.28 μg/mL (MCF-7)
Thiadiazole Derivative BAntimicrobialMIC 64 μg/mL (E. coli)
Thiadiazole Derivative CAnticancerIC50 10 μg/mL (HCT116)

The SAR studies suggest that modifications at specific positions on the thiadiazole ring can enhance the potency and selectivity of these compounds against cancerous and microbial cells .

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects . For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound ID/Name Core Heterocycle R1 (Thiadiazole Substituent) R2 (Acetamide Substituent) Yield (%) Melting Point (°C) Notable Bioactivity Reference
Target Compound 1,3,4-Thiadiazole 4-Chlorobenzylsulfanyl 4-Methylphenyl N/A N/A N/A -
5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 1,3,4-Thiadiazole 4-Chlorobenzylsulfanyl 2-Isopropyl-5-methylphenoxy 82 138–140 Not reported
6f: N-Substituted 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivative 1,3,4-Oxadiazole 4-Chlorophenyl Varied alkyl/aryl groups 70–85 N/A Potent antimicrobial activity
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide 1,3,4-Thiadiazole 4-Chlorobenzylsulfanyl 2-Methoxy-5-methylphenyl N/A N/A N/A
N-{5-[(4-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide 1,3,4-Thiadiazole 4-Chlorobenzylsulfonyl 4-Methoxyphenyl N/A N/A N/A

Key Observations:

Substituent Effects :

  • R1 (Thiadiazole Substituent) : The 4-chlorobenzylsulfanyl group is common in analogs like 5j and the target compound. Replacing sulfanyl (-S-) with sulfonyl (-SO2-) (as in ) may alter electronic properties and bioavailability.
  • R2 (Acetamide Substituent) : The 4-methylphenyl group in the target compound is less sterically hindered compared to 2-methoxy-5-methylphenyl (), which could influence solubility and metabolic stability.

Synthetic Yields : Derivatives like 5j and 6f show yields of 70–88%, suggesting efficient synthetic routes for such compounds via S-alkylation or nucleophilic substitution .

Physical and Spectral Properties

  • Melting Points : Thiadiazole derivatives with electron-withdrawing groups (e.g., 4-chloro in 5j) typically exhibit higher melting points (138–170°C) due to enhanced intermolecular interactions .
  • Spectroscopic Data :
    • IR : Expected peaks include N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~650 cm⁻¹) stretches, consistent with thiadiazole-acetamide frameworks .
    • NMR : The 4-methylphenyl group would show a singlet for the methyl protons (~δ 2.3 ppm), while the 4-chlorobenzylsulfanyl moiety would display aromatic protons as a doublet (δ 7.3–7.5 ppm) .

Biological Activity

The compound 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound and its potential therapeutic applications based on recent research findings.

Structure and Properties

The compound features a thiadiazole ring linked to a sulfanyl group and an acetamide moiety. The presence of the 4-chlorobenzyl substituent may enhance its biological activity through various mechanisms.

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with this scaffold exhibit significant antibacterial and antifungal activities. For instance:

  • A series of thiadiazole derivatives demonstrated potent antibacterial effects against various strains of bacteria, including resistant strains .
  • Specific derivatives showed lower IC50 values compared to standard antibiotics, indicating higher potency .

Anticancer Activity

Thiadiazole derivatives have shown promise in cancer therapy. Studies have reported that:

  • Compounds containing the 1,3,4-thiadiazole moiety exhibit cytotoxic effects against several cancer cell lines. For example, some derivatives have been found to have antiproliferative activity comparable to cisplatin .
  • The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Anti-inflammatory and Analgesic Effects

Research has highlighted the anti-inflammatory properties of thiadiazole compounds:

  • Some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways .
  • The analgesic effects observed in animal models further support their potential use in pain management therapies .

Antidiabetic Properties

Recent studies have explored the anti-diabetic potential of thiadiazole derivatives:

  • Certain compounds have demonstrated significant inhibition of α-amylase and α-glucosidase enzymes, suggesting their utility in managing diabetes by regulating carbohydrate metabolism .

Case Studies

StudyFindingsReference
Mavrova et al.Synthesized novel thiadiazole derivatives with significant anticancer activity against various cell lines
Aggarwal et al.Reported potent antibacterial activity of thiadiazole compounds against resistant bacterial strains
Radha P.V et al.Evaluated anti-diabetic activity showing inhibition of key enzymes

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires a combination of experimental design (DoE) and computational reaction path analysis. Utilize fractional factorial designs to identify critical parameters (e.g., reaction temperature, solvent polarity, and stoichiometry of sulfanyl groups). For example, ICReDD’s quantum chemical calculations can predict favorable reaction pathways, reducing trial-and-error approaches . Statistical methods like response surface modeling (RSM) can refine conditions, as demonstrated in thiadiazole syntheses involving sulfanyl-acetamide derivatives . Monitor intermediates via HPLC or TLC to ensure stepwise purity >95% .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer: X-ray crystallography is critical for resolving the thiadiazole and sulfanyl moieties’ spatial arrangement, as shown in structurally similar acetamide derivatives . Pair this with 1^1H/13^{13}C NMR to confirm substituent positions (e.g., 4-chlorobenzyl vs. 4-methylphenyl groups). IR spectroscopy identifies key functional groups like C=O (1650–1700 cm1^{-1}) and S–S bonds (500–550 cm1^{-1}) . Mass spectrometry (HRMS) validates molecular weight, especially for sulfur-rich structures prone to fragmentation .

Q. What in vitro assays are recommended to evaluate antimicrobial activity?

Methodological Answer: Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, following protocols for analogous thiadiazole derivatives . Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics. For antifungal activity, employ microdilution assays against C. albicans and correlate results with logP values to evaluate membrane permeability .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using HPLC:

  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours.
  • Thermal Stability : Heat samples to 40–80°C and monitor degradation via UV-Vis absorbance shifts (e.g., 250–300 nm for aromatic systems) .
  • Light Sensitivity : Expose to UV light (254 nm) and track photolytic byproducts.

Q. What solvent systems are optimal for solubility and formulation studies?

Methodological Answer: Test solubility in DMSO (for stock solutions) and aqueous buffers with cyclodextrins or surfactants (e.g., Tween-80) to enhance bioavailability. For partition coefficient (logP) determination, use shake-flask methods with octanol/water phases .

Advanced Research Questions

Q. How can computational modeling predict this compound’s coordination chemistry with transition metals?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model sulfur-metal interactions, particularly with Cu(II) or Pt(II), which are relevant to antitumor mechanisms . Compare predicted binding energies with experimental data from X-ray absorption spectroscopy (XAS) or cyclic voltammetry .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Cross-validate assays with standardized protocols (CLSI guidelines) and control for impurities using HPLC-coupled bioactivity screening . For cytotoxicity, perform selectivity index (SI) calculations (SI = IC50_{50} normal cells / IC50_{50} cancer cells) to distinguish targeted effects . Replicate studies under hypoxia/normoxia to assess environmental influences .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

Methodological Answer: Introduce electron-withdrawing groups (e.g., –CF3_3) on the 4-methylphenyl ring to reduce cytochrome P450-mediated oxidation. Use metabolite identification (MetID) studies with liver microsomes to pinpoint degradation sites . Pair with molecular docking to ensure modified derivatives retain binding affinity to target enzymes .

Q. What advanced techniques characterize heterogeneous catalytic applications of this compound?

Methodological Answer: Investigate its role as a ligand in palladium-catalyzed cross-coupling reactions using X-ray photoelectron spectroscopy (XPS) to confirm Pd–S coordination . Monitor catalytic efficiency via turnover number (TON) and compare with traditional ligands (e.g., triphenylphosphine) .

Q. How should safety protocols be tailored for handling this compound’s reactive intermediates?

Methodological Answer: Implement fume hoods and inert atmospheres (N2_2/Ar) during sulfanyl group incorporation to prevent disulfide oxidation . Use FTIR gas analyzers to detect volatile byproducts (e.g., HCl). For waste disposal, neutralize acidic residues with NaHCO3_3 and sequester heavy metals via chelation .

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